![molecular formula C16H16O2 B1405945 4-[3-(Propan-2-yloxy)phenyl]benzaldehyde CAS No. 1499938-57-6](/img/structure/B1405945.png)
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde
Overview
Description
4-[3-(Propan-2-yloxy)phenyl]benzaldehyde is a useful research compound. Its molecular formula is C16H16O2 and its molecular weight is 240.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis : Salian et al. (2018) synthesized chalcone derivatives using 4-(propan-2-yl)benzaldehyde through Claisen-Schmidt condensation reactions. These compounds were characterized using various techniques like FT-IR, X-ray diffraction, and Hirshfeld surface analysis to quantify intermolecular interactions (Salian et al., 2018).
Novel Compound Synthesis : Wang Yong-jian (2010) prepared novel compounds by reacting 3-bromoprop-1-yne with different benzaldehydes, leading to substances like 4-hydroxy-4-(2-(prop-2-ynyloxy)phenyl)butan-2-one. These compounds were characterized for their molecular structure using methods like NMR and X-ray diffraction (Wang Yong-jian, 2010).
Hydroxy Pyrazolines Synthesis : Parveen et al. (2008) described the conversion of 3-phenyl-1-(thiophen-2-yl)prop-2-en-1-one into hydroxy pyrazolines, a process involving Claisen–Schmidt condensation of 2-acetyl thiophene with benzaldehyde. These compounds were characterized using IR, 1H NMR, and 13C NMR spectra (Parveen et al., 2008).
Biotechnological Production : Hildebrand et al. (2007) discussed the use of benzaldehyde lyase from Pseudomonas fluorescens for producing derivatives of (R)‐2‐hydroxy‐1‐phenyl‐propan‐1‐one. This process involved the coupling of aromatic with aliphatic aldehydes and was optimized for high yield and selectivity in a continuously operated membrane reactor (Hildebrand et al., 2007).
Azo-Aldehyde Synthesis : Eren et al. (2014) synthesized a novel azo-aldehyde, 2-hydroxy-5-{(E)-[4-(propan-2-yl)phenyl]diazenyl}benzaldehyde, and its Ni(II) chelate. The molecular structure was determined by X-ray crystallography, revealing significant hydrogen bonding and π–π interactions (Eren et al., 2014).
Cytotoxic Neolignans Identification : Ma et al. (2017) isolated new neolignans from Daphniphyllum macropodum, including compounds like (R)-4-hydroxy-3-(1-(4-hydroxyphenyl)propan-2-yl)benzaldehyde, and evaluated their antiproliferative activity on human cancer cell lines (Ma et al., 2017).
Properties
IUPAC Name |
4-(3-propan-2-yloxyphenyl)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12(2)18-16-5-3-4-15(10-16)14-8-6-13(11-17)7-9-14/h3-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILRKMOWUXVNJMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=CC=C(C=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-chloro-3-phenylpyrido[3,4-b]pyrazine-7-carboxylate](/img/structure/B1405865.png)

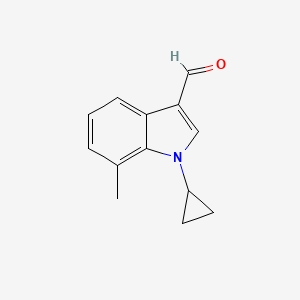
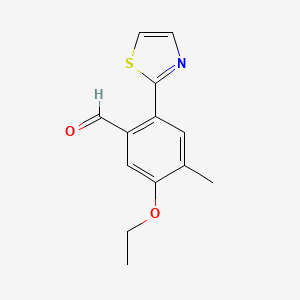
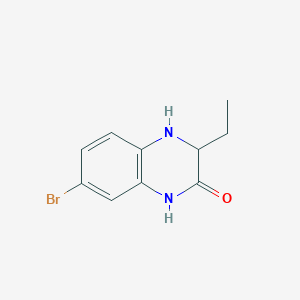
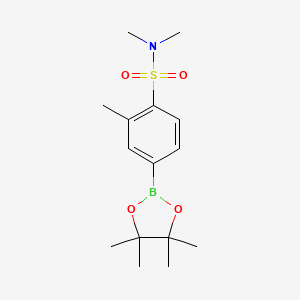

![Ethyl 1,4,5,7-tetrahydropyrano[3,4-c]pyrazole-3-carboxylate](/img/structure/B1405876.png)
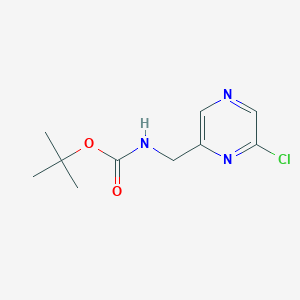

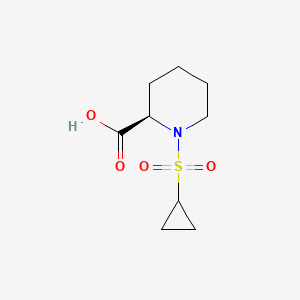
![2-{4-[(4-Methoxyphenyl)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1405882.png)

